molecular formula C16H12Cl2N2O4 B8002683 Di-(4-chlorobenzyl)azodicarboxylate

Di-(4-chlorobenzyl)azodicarboxylate

Cat. No.: B8002683
M. Wt: 367.2 g/mol
InChI Key: UIFGGABIJBWRMG-VXPUYCOJSA-N
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Description

Di-(4-chlorobenzyl)azodicarboxylate is a chemical compound with the molecular formula C₁₆H₁₂Cl₂N₂O₄. It is known for its stability and solid form, making it a novel alternative to other azodicarboxylates like diethyl azodicarboxylate and diisopropyl azodicarboxylate. This compound is primarily used in Mitsunobu coupling reactions, where it provides a readily separable hydrazine byproduct that can be recycled .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-(4-chlorobenzyl)azodicarboxylate can be synthesized through the reaction of 4-chlorobenzyl alcohol with azodicarboxylic acid derivatives. The reaction typically involves the use of triphenylphosphine as a catalyst in a solvent like dichloromethane. The reaction conditions often require room temperature and a controlled addition of reagents to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its solid form .

Chemical Reactions Analysis

Types of Reactions: Di-(4-chlorobenzyl)azodicarboxylate primarily undergoes substitution reactions, particularly in Mitsunobu reactions. It can also participate in oxidation and reduction reactions due to its azodicarboxylate functional group .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include esters, amides, and hydrazine derivatives, depending on the specific reactants and conditions used .

Mechanism of Action

The mechanism of action of di-(4-chlorobenzyl)azodicarboxylate in Mitsunobu reactions involves the formation of a betaine intermediate through the nucleophilic attack of triphenylphosphine on the azodicarboxylate group. This intermediate then deprotonates the carboxylic acid, forming an ion pair. The reaction proceeds with the formation of an oxyphosphonium intermediate, which undergoes nucleophilic attack to form the desired product and triphenylphosphine oxide .

Comparison with Similar Compounds

Di-(4-chlorobenzyl)azodicarboxylate is compared with other azodicarboxylates like:

  • Diethyl azodicarboxylate
  • Diisopropyl azodicarboxylate
  • Dibenzyl azodicarboxylate
  • Di-tert-butyl azodicarboxylate

Uniqueness: this compound stands out due to its stability and solid form, which makes it easier to handle and purify compared to its liquid counterparts. Additionally, it provides a readily separable hydrazine byproduct that can be recycled, enhancing its utility in various synthetic applications .

Properties

IUPAC Name

(4-chlorophenyl)methyl (NZ)-N-[(4-chlorophenyl)methoxycarbonylimino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFGGABIJBWRMG-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC(=O)/N=N\C(=O)OCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916320-82-6
Record name 916320-82-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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